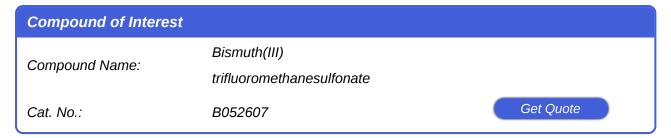


An In-depth Technical Guide to Bismuth(III) Trifluoromethanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(III) trifluoromethanesulfonate, also known as bismuth triflate, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique combination of high catalytic activity, water tolerance, and relatively low toxicity makes it an attractive alternative to more traditional and often more hazardous Lewis acids. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and key applications, with a focus on its utility in the synthesis of complex molecules relevant to drug discovery and development.

Identifiers and Chemical Properties

Bismuth(III) trifluoromethanesulfonate is a white to off-white, hygroscopic solid. While it is stable in air up to 100°C, it should be stored in a dry, inert atmosphere.[1] Key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for Bismuth(III) Trifluoromethanesulfonate



Identifier	Value	Reference
CAS Number	88189-03-1	[2]
Molecular Formula	C3BiF9O9S3	[2]
Molecular Weight	656.19 g/mol	[2]
MDL Number	MFCD02093669	[3]
InChI	1S/3CHF3O3S.Bi/c32- 1(3,4)8(5,6)7;/h3(H,5,6,7);/q;;; +3/p-3	[4]
InChlKey	NYENCOMLZDQKNH- UHFFFAOYSA-K	[4]
Canonical SMILES	C(F)(F)(F)S(=O)(=O)[O-].C(F) (F)(F)S(=O)(=O)[O-].C(F)(F) (F)S(=O)(=O)[O-].[Bi+3]	[4]
Synonyms	Bismuth triflate, Bi(OTf)3, Bismuth tris(trifluoromethanesulfonate)	[1]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	White to off-white powder	[5]
Melting Point	>300 °C	[2]
Solubility	Soluble in acetonitrile, dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)	[1][5]
Stability	Hygroscopic; stable in air to 100 °C; decomposes in two steps between 100-400 °C and 400-600 °C	[1]



Spectroscopic Data

Detailed experimental spectroscopic data such as 13C and 19F NMR for **Bismuth(III) trifluoromethanesulfonate** itself are not readily available in the reviewed literature. However, data for the trifluoromethanesulfonate (triflate) anion are available and can serve as a reference.

- 19F NMR: The triflate anion typically shows a sharp singlet around -79 ppm.[5]
- Infrared (IR) Spectroscopy: A patent describing the synthesis of bismuth triflate hydrate provides the following characteristic IR peaks (nujol mull): 3450-3550 cm⁻¹ (m, O-H stretch of water), 1230-1290 cm⁻¹ (vs, SO₃ stretch), 1180 cm⁻¹ (s), 1034 cm⁻¹ (s), 643 cm⁻¹ (s).[6]

Experimental Protocols

Bismuth(III) trifluoromethanesulfonate is a highly effective catalyst for a variety of organic transformations. Below are detailed protocols for its synthesis and its application in several key reactions.

Synthesis of Bismuth(III) Trifluoromethanesulfonate Hydrate

This protocol is adapted from a patented procedure for the preparation of bismuth triflate.[6]

Reaction: $Bi_2O_3 + 6 CF_3SO_3H \rightarrow 2 Bi(OSO_2CF_3)_3 + 3 H_2O$

Materials:

- Bismuth(III) oxide (Bi₂O₃)
- Trifluoromethanesulfonic acid (TfOH)
- Ethanol
- Water

Procedure:



- In a round-bottomed flask, suspend bismuth(III) oxide (1 equivalent) in a 75:25 (v/v) mixture
 of ethanol and water. The typical starting concentration of Bi₂O₃ is between 40 and 80 g/L.[6]
- Slowly add trifluoromethanesulfonic acid (6 to 6.5 molar equivalents) to the suspension with stirring. The starting concentration of triflic acid is typically between 70 and 150 g/L.[6]
- Heat the reaction mixture to a temperature between 40 and 75 °C and continue stirring until
 the bismuth oxide has completely dissolved, indicating the reaction is complete.[6]
- The resulting solution containing hydrated **bismuth(III)** trifluoromethanesulfonate can be used directly, or the solvent can be removed under reduced pressure (e.g., by evaporation and lyophilization) to yield the hydrated solid product.[6] Note that heating the hydrate to produce the anhydrous salt may lead to decomposition.[7]

Catalysis of the Nazarov Reaction

This protocol describes the Bi(OTf)₃-catalyzed Nazarov cyclization for the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones.[8]

Materials:

- Knoevenagel condensation product (aryl vinyl ketone precursor) (1 equivalent)
- **Bismuth(III) trifluoromethanesulfonate** (0.1 equivalents)
- Dry acetonitrile

Procedure:

- To a sealed tube, add the Knoevenagel product (0.5 mmol), dry acetonitrile (2 mL), and bismuth(III) trifluoromethanesulfonate (0.05 mmol).[8]
- Stir the reaction mixture at 60 °C.[8]
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.



 Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-2ethoxycarbonyl-1-indanone.[8]

Catalysis of Glycosylation Reactions

This general protocol outlines the use of Bi(OTf)₃ as a catalyst for the activation of glycosyl halides.[9]

Materials:

- Glycosyl donor (e.g., glycosyl bromide) (1.2-1.3 equivalents)
- Glycosyl acceptor (1 equivalent)
- **Bismuth(III) trifluoromethanesulfonate** (0.35 equivalents)
- · Freshly activated 3 Å molecular sieves
- Nitromethane (MeNO₂) and Dichloromethane (CH₂Cl₂) (7:3 v/v)

Procedure:

- In a flask under an argon atmosphere, stir a mixture of the glycosyl donor (0.046 mmol), glycosyl acceptor (0.036 mmol), and freshly activated 3 Å molecular sieves (120 mg) in MeNO₂/CH₂Cl₂ (1.0 mL, 7:3 v/v) for 1 hour at room temperature.[9]
- Cool the mixture to 0 °C.
- Add bismuth(III) trifluoromethanesulfonate (0.016 mmol) to the cooled mixture.
- Stir the reaction at 0 °C, monitoring for completion by TLC (typically within 1 hour).[9]
- Filter the reaction mixture through a pad of Celite, rinsing with CH₂Cl₂.
- · Wash the combined filtrate with water.
- Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.



 Purify the resulting residue by silica gel column chromatography to yield the glycosylated product.[9]

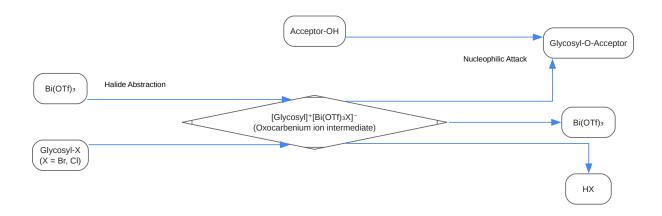
Catalytic Mechanisms and Applications in Drug Development

Bismuth(III) triflate's strong Lewis acidity, enhanced by the electron-withdrawing triflate groups, allows it to activate a wide range of substrates.[4] This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Catalytic Mechanisms

The following diagrams illustrate the proposed catalytic role of Bi(OTf)₃ in several key organic reactions.

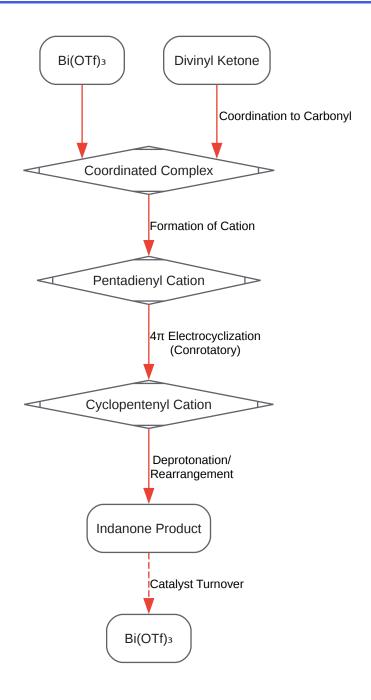
Caption: Proposed mechanism for Bi(OTf)3-catalyzed Friedel-Crafts acylation.



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Caption: General mechanism for Bi(OTf)3-catalyzed glycosylation.





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